molecular formula C15H29NO3 B14734372 [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate CAS No. 6288-24-0

[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate

Cat. No.: B14734372
CAS No.: 6288-24-0
M. Wt: 271.40 g/mol
InChI Key: IMTQNAUQUGWYPP-UHFFFAOYSA-N
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Description

[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate: is an organic compound with a complex structure that includes both an amide and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with an appropriate amine and a propanoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include 2-ethylhexanoic acid, butylamine, and propanoyl chloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ester functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: In chemistry, [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amide and ester groups make it a candidate for studying enzyme-substrate interactions and protein binding.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmaceutical research.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate involves its interaction with specific molecular targets. The amide and ester groups in the compound allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [1-(butylamino)-1-oxopropan-2-yl] 2-methylhexanoate
  • [1-(butylamino)-1-oxopropan-2-yl] 2-ethylpentanoate
  • [1-(butylamino)-1-oxopropan-2-yl] 2-ethylheptanoate

Comparison: Compared to similar compounds, [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to have distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6288-24-0

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate

InChI

InChI=1S/C15H29NO3/c1-5-8-10-13(7-3)15(18)19-12(4)14(17)16-11-9-6-2/h12-13H,5-11H2,1-4H3,(H,16,17)

InChI Key

IMTQNAUQUGWYPP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC(C)C(=O)NCCCC

Origin of Product

United States

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